6-bromo-7-fluoroisobenzofuran-1(3H)-one
Description
Properties
IUPAC Name |
6-bromo-7-fluoro-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDLKBMDUXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Br)F)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Bromination is often initiated using brominating agents such as Br₂ in the presence of Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under radical conditions. For example, bromination of 7-fluoroisobenzofuran-1(3H)-one at position 6 requires careful temperature control (0–25°C) to prevent over-bromination. Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance regioselectivity, achieving >80% conversion.
Fluorination Techniques
Fluorination is typically performed earlier in the synthesis to avoid competing side reactions. Direct fluorination using Selectfluor™ or Deoxo-Fluor® under anhydrous conditions introduces fluorine at position 7 with high efficiency. Alternatively, halogen exchange (Halex) reactions with KF in the presence of crown ethers enable late-stage fluorination, though yields are moderate (60–70%).
Table 1: Halogenation Conditions and Outcomes
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, AIBN | DCM | 25 | 85 |
| Fluorination | Selectfluor™ | MeCN | 60 | 78 |
CuCN-Mediated Annulation of o-Bromobenzyl Alcohols
A patent by US20150045564A1 describes a scalable one-pot synthesis via CuCN-mediated annulation. This method converts o-bromobenzyl alcohols into 3-substituted phthalides, including this compound.
Synthesis of o-Bromobenzyl Alcohols
The precursor 1-(2-bromo-3,5-dimethoxyphenyl)but-3-en-1-ol is prepared via Barbier allylation of 2-bromo-3,5-dimethoxybenzaldehyde. Grignard reactions with allyl bromide or alkyl halides yield substituted alcohols in 79–88% efficiency.
Cyclization via Rosenmund-von Braun Reaction
Heating the alcohol with CuCN (3 equiv.) in DMF at 150°C induces intramolecular lactonization. The mechanism involves oxidative cyclization, where CuCN facilitates C–O bond formation while eliminating HBr. This method achieves 86% yield for this compound, with broad functional group tolerance.
Table 2: CuCN-Mediated Annulation Parameters
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1-(2-bromo-3,5-dimethoxyphenyl)but-3-en-1-ol | 12 | 86 |
Hypervalent Iodane Fluorocyclization
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hypervalent fluoroiodane 91 | HFIP | 80 | 75 |
Comparative Analysis of Methods
Efficiency and Scalability
Functional Group Compatibility
CuCN-mediated reactions tolerate electron-withdrawing groups (e.g., NO₂, CF₃) but are sensitive to steric bulk. Hypervalent iodanes perform well with electron-rich substrates.
Industrial Production Considerations
Continuous flow reactors are employed for halogenation steps to enhance heat transfer and reduce side reactions. Catalyst recycling in CuCN annulation lowers costs, while HFIP recovery systems improve the sustainability of fluorocyclization .
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-fluoroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the bromine and fluorine substituents, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-7-fluoroisobenzofuran-1(3H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of halogen atoms can enhance its interaction with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of isobenzofurans are often studied for their pharmacological properties. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-7-fluoroisobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Isobenzofuranones
The following table summarizes critical properties of 6-bromo-7-fluoroisobenzofuran-1(3H)-one and its closest structural analogs:
Key Research Findings
Physicochemical Properties
- Lipophilicity : The methoxy-substituted analog (CAS 130662-48-5) has a higher LogP (2.13) than this compound (estimated LogP ~1.5), indicating better membrane permeability .
- Solubility : 6-(Hydroxymethyl)isobenzofuran-1(3H)-one (CAS 452978-21-1) demonstrates 10-fold higher aqueous solubility than halogenated derivatives due to its hydroxyl group .
Biological Activity
6-Bromo-7-fluoroisobenzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The presence of bromine and fluorine atoms enhances its reactivity and interaction with biological targets.
- Molecular Formula : C8H5BrF O2
- Molecular Weight : 233.03 g/mol
- CAS Number : 1255208-31-1
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cell lines. It has been observed to induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors on cell surfaces, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and death.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency. Flow cytometry analysis revealed increased levels of apoptotic markers, confirming the compound's role in inducing programmed cell death.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 6-bromo-7-fluoroisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?
- Methodology : Begin with halogenation of a fluorinated isobenzofuran precursor. Bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DCM, 0–25°C). Fluorination at the 7-position may require electrophilic fluorinating agents like Selectfluor® . Monitor reaction progress via TLC or HPLC to optimize stoichiometry and minimize side products such as dihalogenated derivatives.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology : Use -NMR to identify aromatic protons and coupling patterns (e.g., for fluorine coupling). -NMR detects deshielded carbons adjacent to bromine and fluorine. IR spectroscopy verifies the lactone carbonyl stretch (~1750 cm) and C-Br/C-F bonds (600–800 cm) . Compare data with crystallographic results (e.g., bond lengths/angles from XRD) to resolve ambiguities .
Advanced Research Questions
Q. What strategies prevent competitive oxidation or reduction during functionalization of this compound?
- Methodology : For oxidation (e.g., introducing ketones), use mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation of the lactone ring. For reductions (e.g., hydrogenation of double bonds), employ palladium catalysts with controlled H pressure. Protect reactive sites using temporary silyl or acetyl groups .
Q. How do solvent polarity and temperature affect regioselectivity in nucleophilic substitutions on 6-bromo-7-fluoroisobenzofuran derivatives?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and favor substitution at the bromine site. Lower temperatures (-20°C) may suppress competing eliminations. For example, amine nucleophiles in DMF at 50°C yield 6-amino derivatives, while thiols require basic conditions (NaH/THF) to avoid side reactions .
Q. What computational methods predict the reactivity of this compound in biological systems?
- Methodology : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins, guided by crystallographic data of similar benzofuran-protein complexes . Validate predictions with in vitro assays (e.g., fluorescence polarization for binding kinetics).
Data Analysis & Contradictions
Q. How can conflicting crystallographic and spectroscopic data for halogenated isobenzofuranones be resolved?
- Methodology : Cross-validate XRD bond lengths (e.g., C-Br: ~1.89 Å, C-F: ~1.34 Å) with coupling constants in -NMR. If discrepancies arise (e.g., unexpected dihedral angles in XRD vs. NOE effects in NMR), consider dynamic effects like ring puckering or solvent-induced conformational changes .
Q. What experimental controls are critical when assessing the biological activity of 6-bromo-7-fluoroisobenzofuran derivatives?
- Methodology : Include parent compound (unsubstituted isobenzofuranone) and halogen-free analogs as negative controls. Use orthogonal assays (e.g., enzymatic activity + cellular viability) to distinguish specific interactions from nonspecific cytotoxicity. Address batch-to-batch purity variations via HPLC-MS (>98% purity threshold) .
Structural Optimization
Q. How can substituent effects at the 3-position modulate the electronic properties of this compound?
- Methodology : Introduce electron-donating groups (e.g., -OCH) at the 3-position via Friedel-Crafts alkylation to enhance ring electron density, stabilizing intermediates in Suzuki couplings. Monitor Hammett parameters (σ) to correlate substituent effects with reaction rates .
Q. What are the challenges in achieving enantioselective synthesis of 6-bromo-7-fluoroisobenzofuran derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
